molecular formula C16H24N2O2 B5325690 ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5325690
M. Wt: 276.37 g/mol
InChI Key: JQNNMWYIWGMALT-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl ester group attached to a piperazine ring, which is further substituted with a 2-methylbenzyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

ethyl 2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-20-16(19)13-18-10-8-17(9-11-18)12-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNMWYIWGMALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 2-methylbenzyl chloride with piperazine to form 4-(2-methylbenzyl)piperazine. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-PIPERAZINEACETATE: Similar structure but lacks the 2-methylbenzyl group.

    N-(CARBOETHOXYMETHYL)-PIPERAZINE: Another piperazine derivative with a different substitution pattern.

Uniqueness

ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

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